

Application of Fenspiride-d5 in Drug Metabolism Research

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Compound of Interest

Compound Name: *Fenspiride-d5*

Cat. No.: *B3025718*

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Introduction

Fenspiride, an oxazolidinone spiro compound, has been utilized in the treatment of various respiratory diseases due to its anti-inflammatory and bronchodilator properties. In the realm of drug metabolism and pharmacokinetics (DMPK), the use of stable isotope-labeled internal standards is a critical component for accurate and reliable bioanalysis. **Fenspiride-d5**, a deuterated analog of fenspiride, serves as an ideal internal standard for quantitative analysis by liquid chromatography-mass spectrometry (LC-MS) and other analytical techniques.^{[1][2][3]} Its utility stems from its chemical similarity to the parent drug, allowing it to mimic the analyte's behavior during sample preparation and analysis, thereby correcting for matrix effects and variations in instrument response.

This document provides detailed application notes and protocols for the use of **Fenspiride-d5** in drug metabolism research, focusing on its role as an internal standard in bioanalytical methods.

Data Presentation

Table 1: Pharmacokinetic Parameters of Fenspiride (Single Oral Dose)

Parameter	Value	Reference
Maximum Plasma Concentration (Cmax)	206 ng/mL	[4]
Time to Maximum Plasma Concentration (Tmax)	6 hours	[4]
Absolute Bioavailability	~90%	[4]
Elimination Half-life (t1/2)	14-16 hours	[4]
Plasma Clearance (IV administration)	~184 mL/min	[4]
Apparent Volume of Distribution (IV administration)	~215 L	[4]

Table 2: Validation Parameters for UPLC-MS/MS Method for Fenspiride Quantification

Parameter	Value	Reference
Lower Limit of Quantification (LLOQ)	2 ng/mL	[5]
Quantification Range	2-500 ng/mL	[5]
Within-run Precision	<9.5%	[5]
Between-run Precision	<9.5%	[5]
Accuracy	91.5% to 112.4%	[5]
Average Recovery	99.3% to 101.9%	[5]
Stability (3 freeze/thaw cycles)	Stable	[5]
Stability (5 months at -70°C)	Stable	[5]

Experimental Protocols

Protocol 1: Quantification of Fenspiride in Human Plasma using UPLC-MS/MS with Fenspiride-d5 as Internal Standard

This protocol is a composite based on established methods for fenspiride bioanalysis.[\[5\]](#)[\[6\]](#)

1. Objective: To determine the concentration of fenspiride in human plasma samples using a validated UPLC-MS/MS method with **Fenspiride-d5** as the internal standard.

2. Materials and Reagents:

- Fenspiride reference standard
- **Fenspiride-d5** internal standard (IS)
- Acetonitrile (HPLC grade)
- Formic acid (LC-MS grade)
- Ultrapure water
- Human plasma (blank)

3. Instrumentation:

- Ultra-Performance Liquid Chromatography (UPLC) system
- Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

4. Preparation of Solutions:

- Stock Solutions (1 mg/mL): Prepare stock solutions of fenspiride and **Fenspiride-d5** in methanol.
- Working Standard Solutions: Prepare a series of working standard solutions of fenspiride by serial dilution of the stock solution with a 50:50 mixture of acetonitrile and water.

- Internal Standard Working Solution (50 ng/mL): Dilute the **Fenspiride-d5** stock solution with a 50:50 mixture of acetonitrile and water.

5. Sample Preparation (Protein Precipitation):

- Pipette 200 µL of human plasma sample, calibration standard, or quality control sample into a microcentrifuge tube.
- Add 50 µL of the **Fenspiride-d5** internal standard working solution (50 ng/mL) to each tube and vortex briefly.
- Add 600 µL of acetonitrile to precipitate plasma proteins.
- Vortex for 1 minute.
- Centrifuge at 10,000 rpm for 10 minutes.
- Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
- Reconstitute the residue in 200 µL of the mobile phase.
- Inject a portion of the reconstituted sample into the UPLC-MS/MS system.

6. UPLC-MS/MS Conditions:

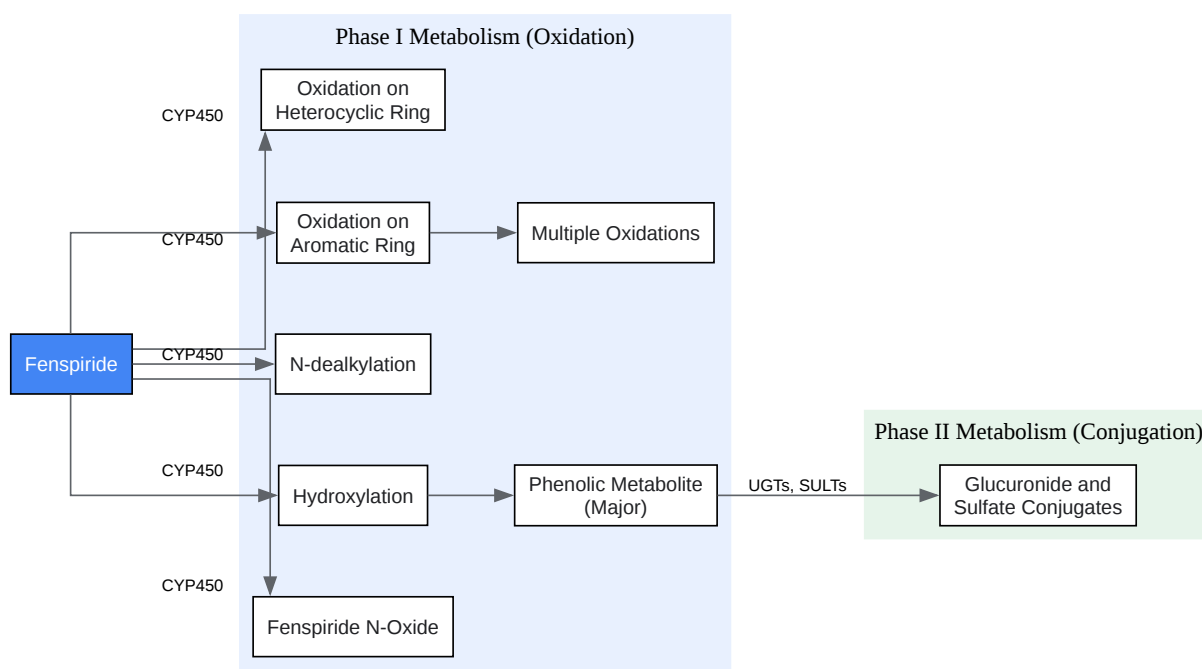
- UPLC Column: ACQUITY UPLC BEH C18 (50 mm × 2.1 mm, 1.7 µm) or equivalent.
- Mobile Phase A: 0.1% Formic acid in water.
- Mobile Phase B: 0.1% Formic acid in acetonitrile.
- Gradient Elution:
 - 0-0.5 min: 95% A
 - 0.5-2.0 min: Linear gradient to 5% A
 - 2.0-2.5 min: Hold at 5% A

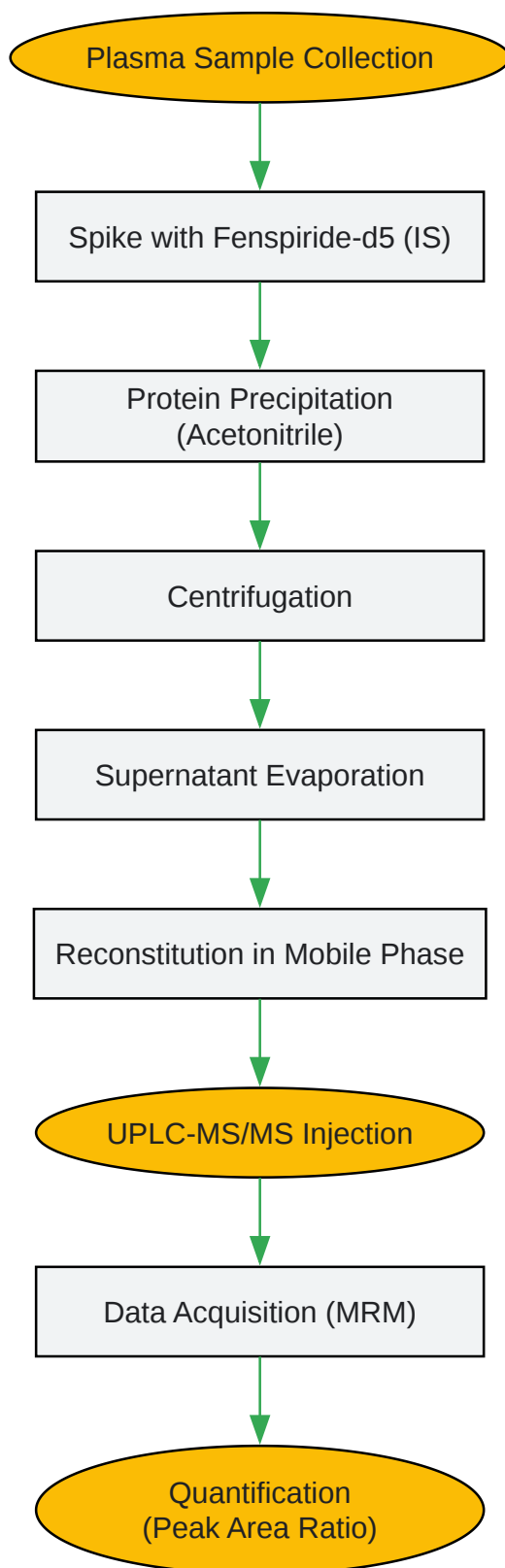
- 2.5-3.0 min: Return to 95% A
- 3.0-4.0 min: Re-equilibration at 95% A
- Flow Rate: 0.4 mL/min.
- Injection Volume: 5 µL.
- Column Temperature: 40°C.
- MS/MS Detection:
 - Ionization Mode: Positive Electrospray Ionization (ESI+).
 - Multiple Reaction Monitoring (MRM) Transitions:
 - Fenspiride: m/z 261.2 → 105.1
 - **Fenspiride-d5**: m/z 266.2 → 110.1
 - Optimize collision energy and other MS parameters for maximum signal intensity.

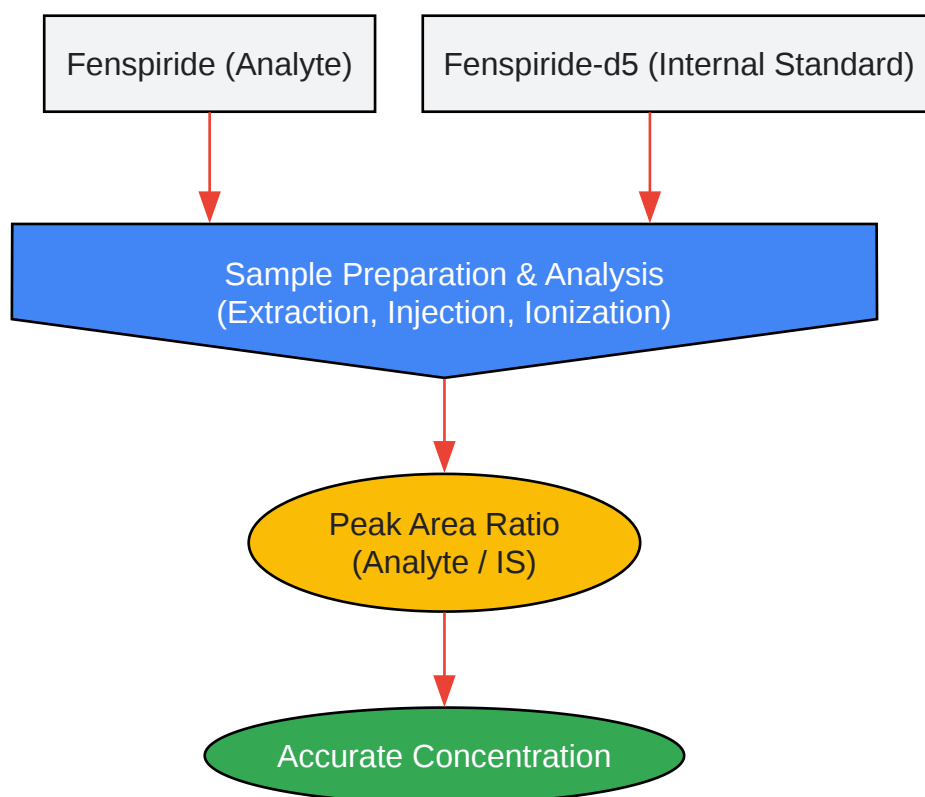
7. Data Analysis:

- Quantify fenspiride concentrations by calculating the peak area ratio of the analyte to the internal standard (**Fenspiride-d5**).
- Construct a calibration curve by plotting the peak area ratios of the calibration standards against their nominal concentrations.
- Determine the concentration of fenspiride in the unknown samples by interpolation from the calibration curve.

Mandatory Visualizations







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